2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. This compound features an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, which imparts unique chemical properties and reactivity. It is utilized in various scientific fields, including chemistry, biology, and medicine, making it a versatile molecule for research applications.
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride is classified under several categories:
The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride can be achieved through multiple routes:
The reaction conditions must be optimized for yield and purity. For instance, controlling temperature and pH during the condensation step is crucial to minimize side reactions. In industrial settings, continuous flow reactors may be employed for efficiency.
The molecular structure of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | 2-amino-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI | InChI=1S/C9H10FNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5,11H2,1H3 |
The compound engages in various chemical reactions due to its functional groups:
The specific products formed depend on the reaction conditions and reagents used. For example, when oxidized under controlled conditions, it may yield various amine derivatives or nitro compounds.
The mechanism of action for 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with biological targets:
This dual action makes it particularly interesting for therapeutic applications .
The physical properties of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
Relevant analyses indicate that while the compound is generally stable, care should be taken during storage and handling due to its reactive functional groups .
The applications of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone hydrochloride span several scientific fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0